3-(4-Methyloxazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyloxazol-5-yl)propanoic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to its derivatives, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyloxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone can lead to the formation of the oxazole ring, which is then further functionalized to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(4-Methyloxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyloxazol-5-yl)propanoic acid
- 3-(4-Fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
3-(4-Methyloxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(4-methyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
WQBRPRKGSVQKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.